Home > Products > Screening Compounds P88533 > [3-(methoxymethyl)pyrrolidin-1-yl]-[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methanone
[3-(methoxymethyl)pyrrolidin-1-yl]-[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methanone -

[3-(methoxymethyl)pyrrolidin-1-yl]-[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methanone

Catalog Number: EVT-5139954
CAS Number:
Molecular Formula: C25H32N4O2
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cyclopenta[d]pyrimidines as CRF1 Receptor Antagonists

Compound Description: This class of compounds, represented by the general structure 3 in [], encompasses various cyclopenta[d]pyrimidines explored as potent and selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. The research highlights modifications to the "top amine" and "bottom phenyl substituents" to optimize in vitro affinity and pharmacokinetic properties. Notably, replacing typical alkyl chains in the top region with substituted heteroaryl moieties significantly enhanced metabolic stability, leading to improved pharmacokinetic profiles and in vivo efficacy.

Dihydropyrrolo[2,3-d]pyrimidines as CRF1 Receptor Antagonists

Compound Description: Represented by the general structure 4 in [], this class encompasses dihydropyrrolo[2,3-d]pyrimidines investigated alongside cyclopenta[d]pyrimidines for their CRF1 receptor antagonist activity. Similar to the cyclopenta[d]pyrimidine analogs, structural modifications focused on optimizing the "top amine" and "bottom phenyl substituents" to enhance affinity, selectivity, and pharmacokinetic parameters.

4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-7-(2,4-dichlorophenyl)-2-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (Compound 4fi)

Compound Description: This specific dihydropyrrolo[2,3-d]pyrimidine derivative, identified as compound 4fi in [], demonstrated a notable "anxiolytic-like" effect in vivo. This effect was linked to the compound's favorable pharmacokinetic properties, including low plasma clearance, good oral bioavailability, and high brain penetration, resulting in dose-dependent reduction of vocalization in rat pups.

(S)-7-(4-Fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481)

Compound Description: BMS-932481 belongs to a class of novel γ-secretase modulators (GSMs) that selectively reduce the production of amyloid-β peptide (Aβ1-42), a key player in Alzheimer’s disease (AD) pathogenesis []. This compound demonstrated potent in vitro activity, dose- and time-dependent effects in vivo, and consistent pharmacological activity across various species, including humans.

(S,Z)-17-(4-Chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene (BMS-986133)

Compound Description: BMS-986133 represents another novel GSM that, similar to BMS-932481, effectively reduces Aβ1-42 production and exhibits consistent pharmacological effects across various species []. This highlights the potential of this class of compounds for AD treatment.

Properties

Product Name

[3-(methoxymethyl)pyrrolidin-1-yl]-[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methanone

IUPAC Name

[3-(methoxymethyl)pyrrolidin-1-yl]-[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methanone

Molecular Formula

C25H32N4O2

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H32N4O2/c1-31-17-18-10-13-29(16-18)25(30)20-11-14-28(15-12-20)24-21-8-5-9-22(21)26-23(27-24)19-6-3-2-4-7-19/h2-4,6-7,18,20H,5,8-17H2,1H3

InChI Key

PGOJHZGQPJHNES-UHFFFAOYSA-N

SMILES

COCC1CCN(C1)C(=O)C2CCN(CC2)C3=NC(=NC4=C3CCC4)C5=CC=CC=C5

Canonical SMILES

COCC1CCN(C1)C(=O)C2CCN(CC2)C3=NC(=NC4=C3CCC4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.